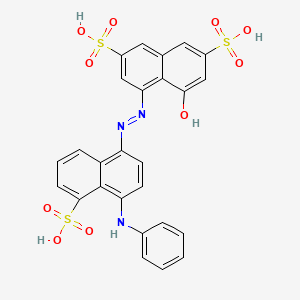

Anazolene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Anazolene is a member of naphthalenes and a monoazo compound.

科学的研究の応用

Heterogeneous Sonocatalytic Degradation of Anazolene Sodium

The research explored the sonocatalytic degradation of anazolene sodium using dysprosium-doped CdSe nanoparticles. This method showed a significant improvement in the decolorization efficiency of anazolene sodium compared to traditional sonolysis, indicating a potential application in environmental remediation and wastewater treatment. The study also highlighted the importance of catalyst dosage, ultrasonic power, and the presence of dissolved gases in enhancing the degradation process. The identification of various degradation by-products through GC-MS technique and the development of an empirical kinetic model for the prediction of degradation rates under different conditions were key outcomes of this research. This approach presents an innovative and effective method for the degradation of azo dyes like anazolene sodium, contributing to environmental conservation efforts (Khataee, Mohamadi, Sadeghi Rad, & Vahid, 2018).

Anastrozole in Endometrial Cell Cultures

This study investigated the effects of aromatase inhibitors, specifically letrozole and anastrozole, on apoptosis and cell proliferation in epithelial endometrial cells from patients with endometriosis. The findings revealed that both drugs significantly induced apoptosis and reduced cell proliferation in these cells, suggesting a therapeutic potential of aromatase inhibitors in the treatment of endometriosis. The research provides insight into the molecular mechanisms underlying the efficacy of aromatase inhibitors and supports their further exploration as a treatment option for endometriosis (Meresman et al., 2005).

Synthesis of Anastrozole Intermediates

The research focused on developing an efficient synthesis method for a key intermediate in the production of anastrozole, an anti-tumor drug used in breast cancer treatment. The study proposed a novel synthetic route that overcomes the limitations of previous methods, including low yield and the use of environmentally harmful chemicals. This advancement in the synthesis of anastrozole intermediates could potentially reduce production costs and environmental impact, making the drug more accessible for breast cancer treatment (Mei, Luo, & Lu, 2008).

Anastrozole Therapy in Breast Cancer

A large phase III clinical trial, ABCSG-8, evaluated the sequencing strategy of anastrozole following tamoxifen therapy in postmenopausal patients with early estrogen receptor-positive breast cancer. The study aimed to determine the efficacy of this sequence in improving recurrence-free survival. Although the sequencing did not result in a statistically significant improvement, exploratory analyses suggested potential benefits, warranting further investigation. This research contributes to the ongoing effort to optimize endocrine therapy in breast cancer treatment (Dubsky et al., 2012).

特性

CAS番号 |

7488-76-8 |

|---|---|

製品名 |

Anazolene |

分子式 |

C26H19N3O10S3 |

分子量 |

629.6 g/mol |

IUPAC名 |

4-[(4-anilino-5-sulfonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C26H19N3O10S3/c30-23-14-18(41(34,35)36)12-15-11-17(40(31,32)33)13-22(25(15)23)29-28-20-9-10-21(27-16-5-2-1-3-6-16)26-19(20)7-4-8-24(26)42(37,38)39/h1-14,27,30H,(H,31,32,33)(H,34,35,36)(H,37,38,39) |

InChIキー |

QFVHZQCOUORWEI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C=C5O)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |

正規SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C=C5O)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |

その他のCAS番号 |

7488-76-8 |

同義語 |

8-(4-anilino-5-sulfo-1-naphthylazo)-1-naphthol-3,6-disulfonic acid L 451,167 L 451167 L-451167 |

製品の起源 |

United States |

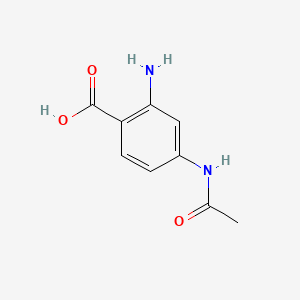

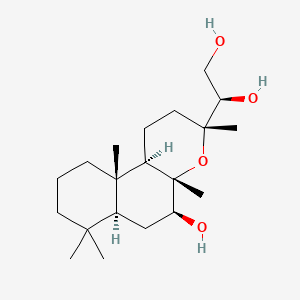

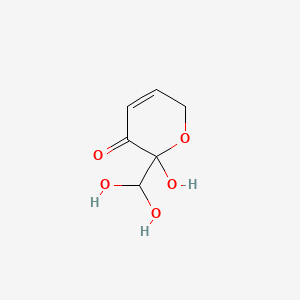

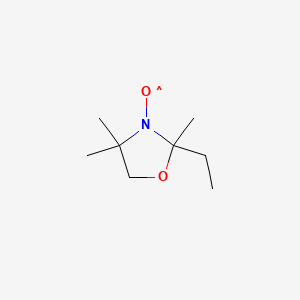

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

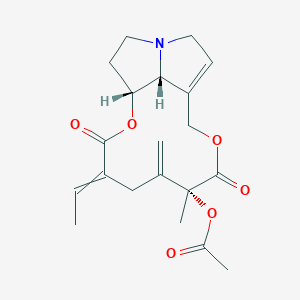

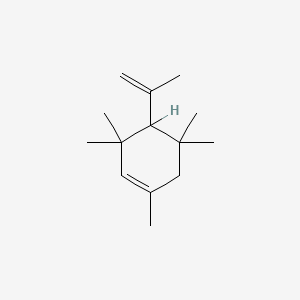

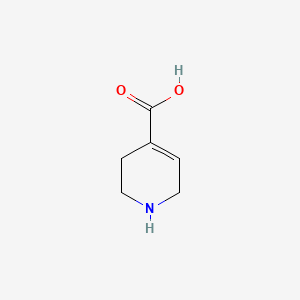

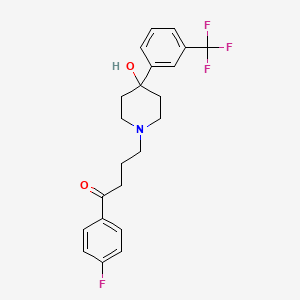

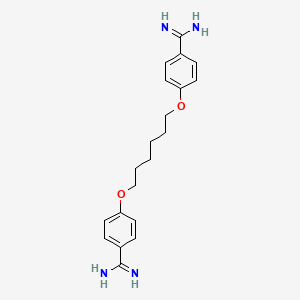

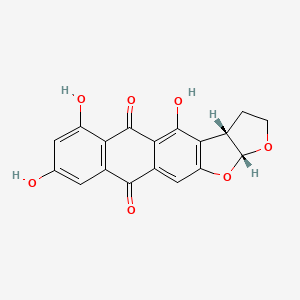

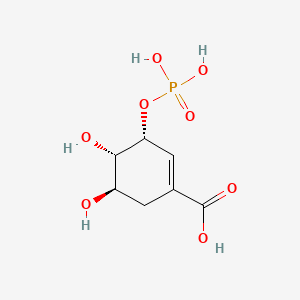

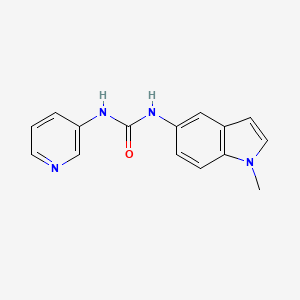

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。